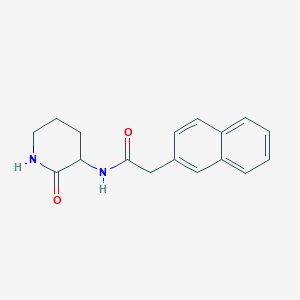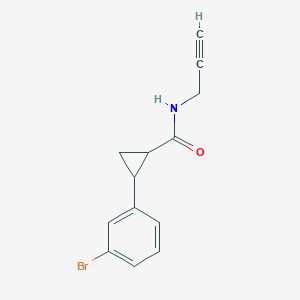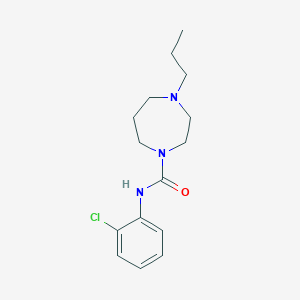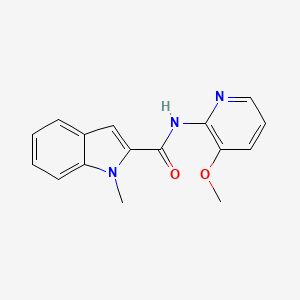![molecular formula C11H11N3O3 B7528641 N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide](/img/structure/B7528641.png)
N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}cyclopropanecarboxamide (referred to as Fura-2-AM) is a chemical compound that is widely used in scientific research. It is a fluorescent calcium indicator that is often used to measure intracellular calcium levels in live cells.
Mécanisme D'action
Fura-2-AM works by binding to calcium ions in the cytosol of cells. When calcium ions bind to Fura-2-AM, it causes a shift in the excitation and emission spectra of the compound, resulting in a change in fluorescence intensity. This change in fluorescence can be measured using a fluorescence microscope or spectrofluorometer to determine the intracellular calcium concentration.
Biochemical and Physiological Effects:
Fura-2-AM has been shown to have minimal effects on cellular function and viability, making it a useful tool for studying calcium signaling in live cells. However, it is important to note that Fura-2-AM is a non-specific calcium indicator and can also bind to other divalent cations such as magnesium and zinc. This can lead to potential confounding effects in experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Fura-2-AM is its high sensitivity and specificity for calcium ions. It is also relatively easy to use and can be applied to a variety of cell types and experimental conditions. However, there are some limitations to using Fura-2-AM. For example, it requires a fluorescence microscope or spectrofluorometer to measure the fluorescence signal, which can be expensive and may not be available in all laboratories. Additionally, Fura-2-AM is a non-specific calcium indicator and can also bind to other divalent cations, which can lead to potential confounding effects in experiments.
Orientations Futures
There are several future directions for the use of Fura-2-AM in scientific research. One area of interest is the development of new calcium indicators with higher sensitivity and specificity for calcium ions. Another area of interest is the use of Fura-2-AM in combination with other imaging techniques such as patch-clamp electrophysiology to study calcium signaling in greater detail. Finally, there is also interest in using Fura-2-AM to study calcium signaling in vivo, which would require the development of new imaging techniques and animal models.
Méthodes De Synthèse
Fura-2-AM can be synthesized by a multi-step process starting with the reaction of 5-nitro-2-furaldehyde with hydrazine hydrate to form 5-(2-furyl)-1,2,4-oxadiazole-3-carboxylic acid hydrazide. The hydrazide is then reacted with cyclopropanecarbonyl chloride to form the target compound, Fura-2-AM.
Applications De Recherche Scientifique
Fura-2-AM is widely used in scientific research to measure intracellular calcium levels in live cells. It has been used in a variety of fields, including neuroscience, cardiology, and pharmacology. Fura-2-AM is often used to study the role of calcium signaling in cellular processes such as neurotransmitter release, muscle contraction, and gene expression.
Propriétés
IUPAC Name |
N-[[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-10(7-3-4-7)12-6-9-13-11(17-14-9)8-2-1-5-16-8/h1-2,5,7H,3-4,6H2,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKLHUPWHSUABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[[1-(dimethylamino)cyclopentyl]methyl]furan-2-carboxamide](/img/structure/B7528560.png)
![3-(2-phenylethenesulfonamido)-N-[3-(sulfamoylmethyl)phenyl]propanamide](/img/structure/B7528564.png)
![2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)-N-methylacetamide](/img/structure/B7528574.png)



![1-[4-[3-(2,5-Dioxopyrrolidin-1-yl)propanoylamino]phenyl]piperidine-4-carboxamide](/img/structure/B7528608.png)
![1-[3-(3-Methylthiophen-2-yl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B7528610.png)
![(1R,2S)-1-[(3-hydroxyphenyl)methylamino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7528617.png)



![[4-(3-Chloropyridin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone](/img/structure/B7528669.png)
![1-[[2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]phenyl]methyl]piperidine-3-carboxamide](/img/structure/B7528675.png)